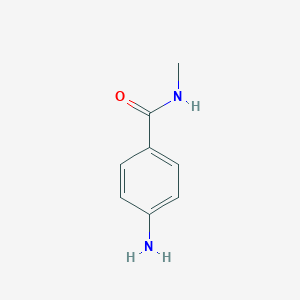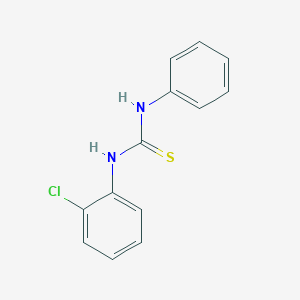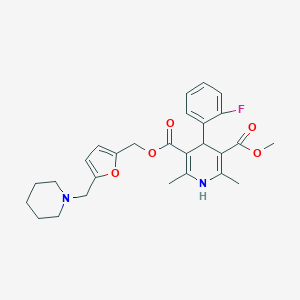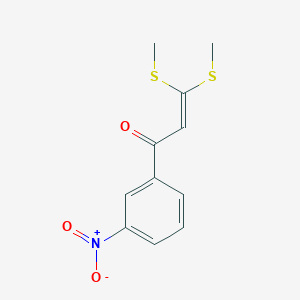
3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one is a chemical compound that is widely used in scientific research. It is a member of the chalcone family of compounds and has been found to have a range of interesting properties that make it useful in various applications. In
Mechanism of Action
The mechanism of action of 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to contribute to inflammation. It has also been found to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one has been found to have a range of biochemical and physiological effects. It has been found to have potent anti-inflammatory and anti-cancer properties, and has been studied extensively as a potential drug candidate for the treatment of various diseases. It has also been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one in lab experiments is its potent anti-inflammatory and anti-cancer properties. This makes it a useful tool for studying the mechanisms of inflammation and cancer, as well as for identifying potential drug candidates for the treatment of these diseases. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to synthesize, and it may not be suitable for use in certain types of experiments.
Future Directions
There are many potential future directions for research on 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one. One area of research that is particularly promising is the development of new drugs based on this compound. Researchers are currently exploring the use of 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one as a potential treatment for a range of diseases, including cancer, inflammation, and autoimmune disorders. Other potential future directions for research include the study of the compound's mechanism of action, its biochemical and physiological effects, and its potential applications in other fields such as materials science and nanotechnology.
Conclusion:
In conclusion, 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one is a chemical compound that has a range of interesting properties that make it useful in various scientific research applications. It has potent anti-inflammatory and anti-cancer properties, and has been studied extensively as a potential drug candidate for the treatment of various diseases. While there are some limitations to using this compound in lab experiments, there are also many potential future directions for research on this compound, including the development of new drugs and the study of its mechanism of action and biochemical and physiological effects.
Synthesis Methods
The synthesis of 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one is a complex process that involves several steps. The first step is the reaction between 3-nitrobenzaldehyde and thiophenol to form 3-nitrochalcone. The second step involves the reaction between 3-nitrochalcone and methyl mercaptan to form 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one. The reaction is typically carried out in the presence of a catalyst such as potassium hydroxide or sodium hydroxide.
Scientific Research Applications
3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one has been found to have a range of interesting properties that make it useful in various applications. One of the most important applications of this compound is in the field of medicinal chemistry. It has been found to have potent anti-inflammatory and anti-cancer properties, and has been studied extensively as a potential drug candidate for the treatment of various diseases.
properties
IUPAC Name |
3,3-bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S2/c1-16-11(17-2)7-10(13)8-4-3-5-9(6-8)12(14)15/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNABYIAUVCHZCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=CC(=O)C1=CC(=CC=C1)[N+](=O)[O-])SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577344 |
Source


|
| Record name | 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one | |
CAS RN |
139057-17-3 |
Source


|
| Record name | 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

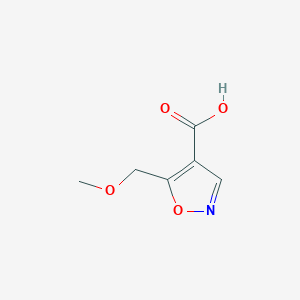

![[2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] octadecanoate](/img/structure/B160962.png)


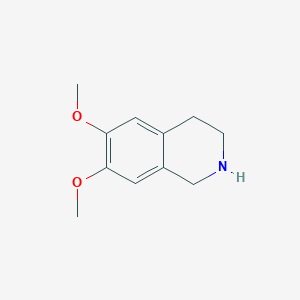
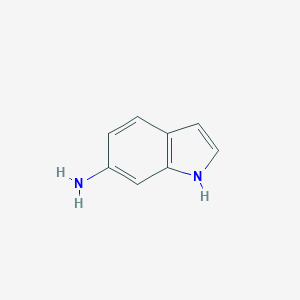
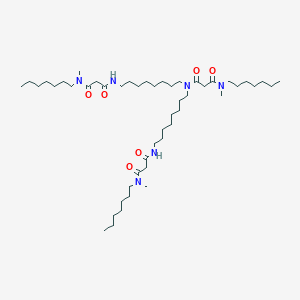
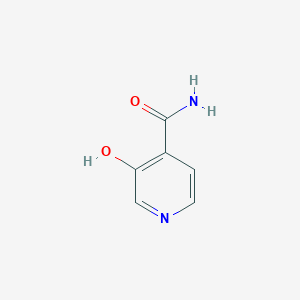
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]cyclohexa-2,4-diene-1-thione](/img/structure/B160977.png)
